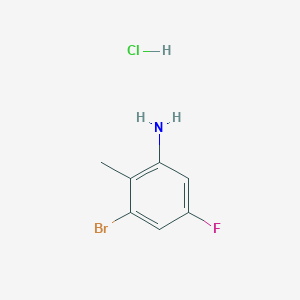

3-Bromo-5-fluoro-2-methylaniline;hydrochloride

Description

3-Bromo-5-fluoro-2-methylaniline hydrochloride (CAS No. 502496-36-8) is a halogenated aromatic amine derivative with the molecular formula C₇H₇BrFN·HCl (molecular weight: 204.04 g/mol for the free base + 36.46 g/mol for HCl). It features a bromine atom at position 3, a fluorine atom at position 5, and a methyl group at position 2 on the aniline ring. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing and steric substituents, which influence reactivity and binding properties. Global suppliers include Unimark Remedies Ltd (India), Frontier Scientific Inc. (USA), and multiple Chinese manufacturers .

Propriétés

IUPAC Name |

3-bromo-5-fluoro-2-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c1-4-6(8)2-5(9)3-7(4)10;/h2-3H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOSCARQNLMKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-methylaniline;hydrochloride typically involves multiple steps:

Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Halogenation: Bromination and fluorination are carried out to introduce the bromine and fluorine substituents.

Industrial Production Methods

Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-fluoro-2-methylaniline;hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines .

Applications De Recherche Scientifique

3-Bromo-5-fluoro-2-methylaniline;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and dyes

Mécanisme D'action

The mechanism of action of 3-Bromo-5-fluoro-2-methylaniline;hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Variations and Structural Analogues

The compound’s structural analogues differ in halogen type, substituent positions, and functional groups, leading to variations in physicochemical and biological properties. Key examples include:

Impact of Substituent Modifications :

- Electron-withdrawing effects : Fluorine (high electronegativity) increases ring electron deficiency, enhancing electrophilic substitution resistance compared to chlorine or methyl analogues .

- Lipophilicity : Chlorine (e.g., in 5-Bromo-2-chloro-3-methylaniline) increases lipophilicity (ClogP ≈ 2.5) compared to fluorine (ClogP ≈ 1.8), affecting membrane permeability .

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogues:

- Solubility: Hydrochloride salts (e.g., 2-amino-5-bromophenol hydrochloride) typically exhibit higher aqueous solubility than free bases due to ionic character .

- Melting/Boiling Points : Methyl and halogen positioning influence melting points. For example, 3-Bromo-2-methylaniline (CAS 55289-36-6) melts at ~25–30°C, while chlorine-substituted analogues (e.g., 5-Bromo-2-chloro-3-methylaniline) have higher melting points due to stronger intermolecular forces .

Activité Biologique

3-Bromo-5-fluoro-2-methylaniline;hydrochloride is a halogenated derivative of aniline, characterized by the presence of bromine and fluorine atoms along with a methyl group attached to the aniline structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

- Molecular Formula : C7H8BrClFN

- Molecular Weight : Approximately 240.50 g/mol

- Structure : The compound features a bromo group, a fluoro group, and a methyl group on the aromatic ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with various enzymes and cellular pathways. Key mechanisms include:

- Enzyme Interactions : This compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding can lead to either inhibition or activation of these enzymes, influencing metabolic pathways significantly.

- Induction of Apoptosis : In cancer cell lines, particularly those derived from colon (HCT-116) and breast (MCF-7) cancers, this compound has been shown to induce apoptosis. It disrupts mitochondrial function and activates caspase pathways, leading to programmed cell death.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. The findings indicate:

- IC50 Values : The compound exhibits varying IC50 values depending on the cell line tested. For instance, it has shown significant cytotoxicity against HCT-116 cells with IC50 values ranging from 3.6 µM to 11.0 µM .

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to G0/G1 and G2/M phase arrest in the cell cycle, suggesting its potential as an anticancer agent through modulation of cell cycle dynamics .

Table of Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 3.6 - 11.0 | Induces apoptosis via mitochondrial disruption |

| MCF-7 | Varies | Cell cycle arrest |

| HeLa | Varies | Apoptosis induction |

Transport and Distribution

The compound's transport within biological systems occurs via both passive diffusion and active transport mechanisms. Its distribution is primarily localized in the cytoplasm and mitochondria, where it exerts its biological effects.

Case Studies

- Case Study on Cancer Treatment : A study conducted on HCT-116 and MCF-7 cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, highlighting its potential as a therapeutic agent in oncology .

- Animal Model Studies : In vivo studies have shown that at low doses, this compound modulates enzyme activity without inducing significant toxicity, suggesting a favorable safety profile for further development as a pharmaceutical agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.